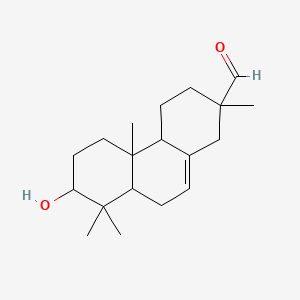
2-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl- is a complex organic compound with a unique structure It is characterized by a phenanthrene backbone with multiple hydrocarbon rings and functional groups, including a carboxaldehyde and hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl- typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to an alcohol.
Substitution: Functional groups on the phenanthrene ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxaldehyde group results in an alcohol.
Wissenschaftliche Forschungsanwendungen
2-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenanthrenecarboxaldehyde, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl-
- 1-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-
Uniqueness
2-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,4b,5,6,7,8,8a,9-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl- is unique due to its specific functional groups and structural configuration
Eigenschaften
CAS-Nummer |
57289-56-2 |
|---|---|
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
7-hydroxy-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene-2-carbaldehyde |
InChI |
InChI=1S/C19H30O2/c1-17(2)15-6-5-13-11-18(3,12-20)9-7-14(13)19(15,4)10-8-16(17)21/h5,12,14-16,21H,6-11H2,1-4H3 |
InChI-Schlüssel |
VNAZDCMIOSAGTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCC2(C1CC=C3C2CCC(C3)(C)C=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid](/img/structure/B13955963.png)
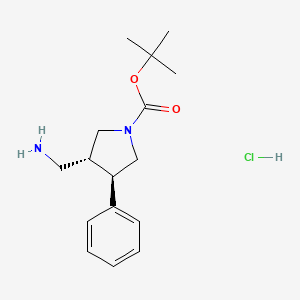
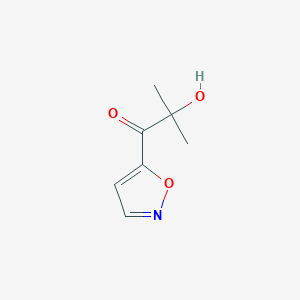
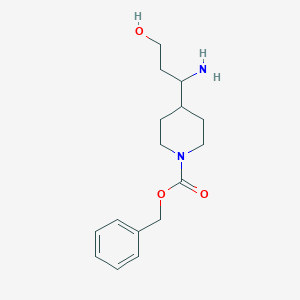
![Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13955986.png)
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13955990.png)
![4-Methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13955992.png)
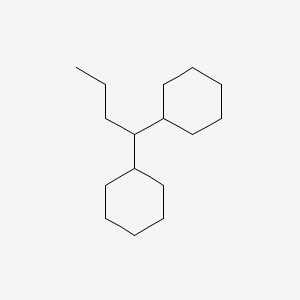



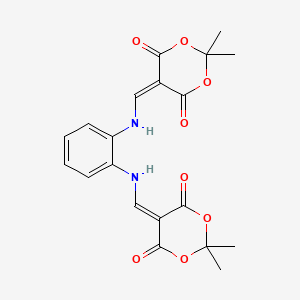
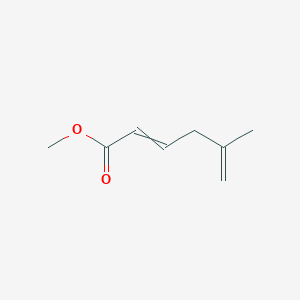
![[1]Benzofuro[3,2-c][1,2]oxazole](/img/structure/B13956043.png)
